molecular formula C16H22O2Si B8491747 4-{[Tert-butyl(dimethyl)silyl]oxy}-1-phenylbut-2-yn-1-one CAS No. 81535-84-4

4-{[Tert-butyl(dimethyl)silyl]oxy}-1-phenylbut-2-yn-1-one

Cat. No. B8491747
CAS RN: 81535-84-4
M. Wt: 274.43 g/mol
InChI Key: KWINCCGVOOJRKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[Tert-butyl(dimethyl)silyl]oxy}-1-phenylbut-2-yn-1-one is a useful research compound. Its molecular formula is C16H22O2Si and its molecular weight is 274.43 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-{[Tert-butyl(dimethyl)silyl]oxy}-1-phenylbut-2-yn-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{[Tert-butyl(dimethyl)silyl]oxy}-1-phenylbut-2-yn-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

81535-84-4

Product Name

4-{[Tert-butyl(dimethyl)silyl]oxy}-1-phenylbut-2-yn-1-one

Molecular Formula

C16H22O2Si

Molecular Weight

274.43 g/mol

IUPAC Name

4-[tert-butyl(dimethyl)silyl]oxy-1-phenylbut-2-yn-1-one

InChI

InChI=1S/C16H22O2Si/c1-16(2,3)19(4,5)18-13-9-12-15(17)14-10-7-6-8-11-14/h6-8,10-11H,13H2,1-5H3

InChI Key

KWINCCGVOOJRKI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC#CC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of tert-Butyldimethyl(2-propynyloxy)silane 166 (7.99 mL, 39.4 mmol) in 80 mL of THF at −78° C. was added dropwise N-BUTYLLITHIUM (15.76 mL, 39.4 mmol). The resulting mixture was then warmed up slowly to −30° C. and stirred for 30 min. A solution of N-Methoxy-N-methylbenzamide 165 (5 mL, 32.8 mmol) in 5 mL of TIE was added dropwise and the solution was warmed slowly to room temperature and stirred 2 hours. Aqueous 5% HCl was added to quench the reaction and the product was extracted twice with ethyl acetate. The combined organic layers were washed with a saturated solution of bicarbonate and brine, dried over sodium sulfate and filtered. The solvents were removed in vacuo and the crude material was purified by ISCO (120 g column, 0-30% ethyl acetate in hexanes) to yield 99% of a yellow oil 167 (8.924 g)
Quantity
7.99 mL
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reactant
Reaction Step One
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15.76 mL
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reactant
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Quantity
80 mL
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solvent
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5 mL
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reactant
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0 (± 1) mol
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reactant
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Yield
99%

Synthesis routes and methods II

Procedure details

A solution of n-BuLi in hexanes (1.6 M, 22.7 mL, 36.3 mmol, 1.20 equiv) was added to a solution of tert-butyl(dimethyl)(prop-2-yn-1-yloxy)silane (7.37 mL, 36.3 mmol, 1.20 equiv) in THF (150 mL) at −78° C. and the resultant mixture was stirred for 1 hour. N-methoxy-N-methylbenzamide (4.61 mL, 30.3 mmol, 1 equiv) was added and the reaction mixture was warmed to 23° C. and stirred for 16 h. The reaction mixture was partitioned between a 1:1 mixture of saturated ammonium chloride solution and brine (200 mL) and ethyl acetate (250 mL). The organic layer was dried over sodium sulfate and concentrated. The residue was purified by flash column chromatography (silica, 100% hexanes, grading to 50% EtOAc in hexanes) to provide 4-{[tert-butyl(dimethyl)silyl]oxy}-1-phenylbut-2-yn-1-one (3-2) as a light yellow oil. 1H NMR (300 MHz, CDCl3) δ 8.15 (m, 2H), 7.62 (m, 1H), 7.48 (m, 2H), 4.60 (s, 2H), 0.95 (s, 9H), 0.18 (s, 6H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
22.7 mL
Type
reactant
Reaction Step One
Quantity
7.37 mL
Type
reactant
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Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
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0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.61 mL
Type
reactant
Reaction Step Three

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